molecular formula C7H8BrNO3S B576778 4-Bromo-3-methoxybenzenesulfonamide CAS No. 1206104-66-6

4-Bromo-3-methoxybenzenesulfonamide

Cat. No.: B576778
CAS No.: 1206104-66-6
M. Wt: 266.109
InChI Key: XHTNDORPWRQZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxybenzenesulfonamide (CAS 1206104-66-6) is a benzenesulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C₇H₈BrNO₃S, and it features a bromine atom at the para-position and a methoxy group at the meta-position relative to the sulfonamide functional group (-SO₂NH₂) . This specific substitution pattern is crucial for its electronic properties and biological activity, making it a valuable building block for constructing more complex molecules . In scientific research, this compound demonstrates promising biological activities. It has been studied for its potent anticancer properties, showing efficacy against various human tumor cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells . The primary mechanism of action involves the inhibition of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G₂/M phase and triggering apoptotic cell death . Molecular docking studies suggest it binds to the colchicine site on tubulin . Additionally, it exhibits potential as an antibacterial agent. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase and disrupting folic acid synthesis . From a synthetic chemistry perspective, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships . The compound can be synthesized through bromination of 3-methoxybenzene derivatives using reagents like N-Bromosuccinimide (NBS), followed by sulfonation with chlorosulfonic acid and subsequent amidation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTNDORPWRQZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677611
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206104-66-6
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solution-Phase Bromination Using N-Bromosuccinimide (NBS)

This method involves brominating 3-methoxybenzene derivatives in a liquid-phase reaction. For example, 3-methoxyacetanilide can be brominated using NBS in acetic acid at 35°C, yielding 4-bromo-3-methoxyacetanilide with a reported efficiency of 90.5%. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs bromination to the para position. Key parameters include:

  • Molar ratio : NBS to substrate at 1.0–1.2:1.

  • Solvent : Acetic acid, which stabilizes the intermediate bromonium ion.

  • Temperature : 15–60°C to minimize side reactions.

This method is cost-effective for laboratory-scale synthesis but requires post-reduction steps to deprotect the acetanilide group, adding complexity.

Vapor-Phase Bromination for Industrial Scalability

A solvent-free alternative involves vapor-phase bromination of 3-methoxybenzene at reduced pressure (10–200 mmHg) and temperatures below 100°C. Bromine vapor reacts with the substrate in a continuous-flow reactor, producing 4-bromo-3-methoxybenzene with minimal dibrominated impurities. Advantages include:

  • No solvent waste : Aligns with green chemistry principles.

  • High throughput : Suitable for large-scale production.

  • Yield : >95% purity due to precise temperature control.

Sulfonation and Amidation to Form the Sulfonamide Moiety

After bromination, the sulfonamide group is introduced through sulfonation followed by reaction with ammonia:

Sulfonation Using Chlorosulfonic Acid

The brominated intermediate (4-bromo-3-methoxybenzene ) is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-bromo-3-methoxybenzenesulfonyl chloride . Key considerations:

  • Stoichiometry : A 1:1.2 molar ratio of substrate to ClSO₃H ensures complete conversion.

  • Reaction time : 2–4 hours under vigorous stirring.

  • Workup : The sulfonyl chloride is isolated via precipitation in ice water.

Amidation with Ammonia

The sulfonyl chloride is reacted with aqueous ammonia (25–30% NH₃) at room temperature to yield the final product:

4-Bromo-3-methoxybenzenesulfonyl chloride+2NH3This compound+NH4Cl\text{4-Bromo-3-methoxybenzenesulfonyl chloride} + 2\text{NH}3 \rightarrow \text{this compound} + \text{NH}4\text{Cl}

  • Yield : 85–90% after recrystallization from ethanol.

  • Purity : >98% by HPLC analysis.

Comparative Analysis of Synthetic Routes

Parameter Solution-Phase Bromination Vapor-Phase Bromination
Scale Laboratory (1–100 g)Industrial (>1 kg)
Reaction Time 2–4 hours30–60 minutes
Yield 85–90%>95%
Solvent Use Acetic acid (4–8 equiv)None
Energy Efficiency ModerateHigh
Byproduct Formation <5%<1%

The vapor-phase method excels in scalability and environmental impact, while solution-phase bromination remains accessible for small-scale applications.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing ortho-bromination can occur if reaction temperatures exceed 60°C.

  • Sulfonation Side Reactions : Over-sulfonation is mitigated by strict temperature control during ClSO₃H addition.

  • Amidation Purity : Ammonia must be introduced slowly to prevent emulsion formation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antibacterial Activity : The compound exhibits potential antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism leads to inhibition of the enzyme dihydropteroate synthase, similar to traditional sulfonamide antibiotics.
  • Anticancer Properties : Studies indicate that 4-bromo-3-methoxybenzenesulfonamide can inhibit microtubule dynamics, a critical process in cancer cell proliferation. In vitro experiments have shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells .

2. Organic Synthesis

  • Building Block in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its unique structural characteristics.

3. Biological Research

  • Enzyme Inhibition Studies : The compound is used to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool for investigating metabolic pathways and potential therapeutic targets .

Case Studies and Research Findings

Anticancer Activity

  • A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity. The mechanism involves disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .

Binding Affinity Studies

  • Molecular docking studies have revealed that this compound effectively binds to tubulin, suggesting its potential as a lead compound for developing new anticancer therapies targeting microtubule dynamics.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and methoxy groups can also participate in various interactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Methoxy vs. Hydroxymethyl ( vs. Hypothetical Main Compound)

  • Methoxy (-OCH₃) : Electron-donating, increases aromatic ring stability and lipophilicity. Less reactive in hydrogen bonding compared to hydroxymethyl .
  • Hydroxymethyl (-CH₂OH) : Enhances hydrophilicity and reactivity for further functionalization (e.g., oxidation to carboxylic acid or esterification) .

Sulfonamide Modifications ()

Multisubstituted Derivatives ()

  • Amino (-NH₂) and Chloro (-Cl): Introduce additional hydrogen-bonding and halogen-bonding sites, enhancing target selectivity in enzyme inhibition .

Complex Side Chains ()

  • Schiff Base () : Enables metal chelation, useful in antimicrobial or catalytic applications .
  • Triazole-Thioether () : Enhances binding to biological targets (e.g., kinases or GPCRs) due to heterocyclic and sulfur interactions .

Biological Activity

4-Bromo-3-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrNO₃S. The compound features a bromine atom at the para position and a methoxy group at the meta position relative to the sulfonamide functional group (-SO₂NH₂). This unique substitution pattern is crucial for its biological activity.

Compound NameStructural FeaturesUnique Aspects
This compoundBromine at position 4; methoxy at position 3Different substitution pattern affects activity
4-Bromo-2-methoxybenzenesulfonamideBromine at position 4; methoxy at position 2Similar but varies in biological response
4-Chloro-3-methoxybenzenesulfonamideChlorine instead of bromineMay exhibit different reactivity profiles

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . It has been shown to inhibit microtubule dynamics, which is essential for mitosis in cancer cells. In particular, studies have demonstrated its efficacy against various human tumor cell lines, including HeLa and MCF7 cells. For instance, a study reported that compounds with similar structures displayed sub-micromolar cytotoxicity against these cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Mechanism of Action:
The primary mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. This was confirmed through immunofluorescence studies that showed significant disruption of the microtubule network upon treatment with the compound . Additionally, co-treatment with multidrug resistance (MDR) inhibitors like verapamil suggested that these compounds are not substrates for MDR pumps, enhancing their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Preliminary investigations suggest that it may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, positioning it as a candidate for further development in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the bromine and methoxy groups significantly influence the biological activity of related compounds. For example:

  • Substitution Effects : Replacing bromine with chlorine or altering the position of methoxy groups can lead to variations in potency and selectivity against specific biological targets.
  • Potency Correlation : Compounds with multiple methoxy groups tend to exhibit enhanced cytotoxicity, indicating that electronic effects and sterics play a crucial role in their activity .

Case Studies

  • Cytotoxicity Studies : In a series of experiments involving derivatives of benzenesulfonamides, researchers found that certain derivatives exhibited nanomolar antiproliferative potency against cancer cell lines. The most active compounds were those structurally similar to this compound, confirming its potential as a lead compound for further development .
  • Microtubule Disruption : A detailed study demonstrated that treatment with this compound resulted in significant alterations in microtubule organization within cancer cells, leading to cell cycle arrest and apoptosis. These findings were corroborated by flow cytometry analysis showing increased apoptotic markers post-treatment .

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-3-methoxybenzenesulfonamide to maximize yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Start with bromination of 3-methoxybenzenesulfonamide using controlled stoichiometry of brominating agents (e.g., NBS or Br₂ in acetic acid) to minimize di-substitution byproducts .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates. Adjust reaction time and temperature (e.g., 60–80°C) to optimize bromine substitution at the 4-position .
  • Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the target compound. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Bromine’s electron-withdrawing effect causes deshielding of adjacent protons .
  • FT-IR : Confirm sulfonamide (–SO₂NH₂) via N–H stretching (3300–3350 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₇BrNO₃S) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How does this compound interact with enzymes in medicinal chemistry studies?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). The bromine atom may enhance hydrophobic interactions .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays. Compare with analogs (e.g., 3-chloro derivatives) to assess bromine’s role in binding affinity .
  • Structural Analysis : Co-crystallize the compound with target enzymes and solve structures using X-ray crystallography (SHELX suite for refinement) to map binding modes .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate bioactivity results (e.g., antimicrobial IC₅₀) across multiple assays (microdilution vs. disk diffusion) to identify protocol-dependent variability .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 4-bromo-3-ethoxy analogs) to isolate substituent-specific effects. Use QSAR models to predict activity trends .
  • Error Source Identification : Check for impurities (e.g., residual solvents in NMR spectra) or stereochemical inconsistencies in synthetic batches .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/H₂O (3:1) at 80°C. The bromine atom serves as a leaving group for C–C bond formation .
  • Reaction Optimization : Add ligands (e.g., SPhos) to enhance catalyst turnover. Monitor coupling efficiency via GC-MS or LC-MS .
  • Post-Reaction Analysis : Confirm regioselectivity via NOESY NMR to ensure coupling occurs exclusively at the 4-position .

Methodological Challenges

Q. How to address low solubility of this compound in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability. Validate solubility via dynamic light scattering (DLS) .
  • Prodrug Design : Synthesize phosphate or ester derivatives to enhance hydrophilicity, then enzymatically cleave in situ .

Q. What computational tools predict the reactivity of this compound in complex reaction pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromine displacement reactions. Compare activation energies for SNAr vs. radical pathways .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.